

# Atenolol Impurity C: Identification & Quantification Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name:	<i>N</i> -[4-(oxiran-2-ylmethoxy)phenyl]acetamide
CAS No.:	6597-75-7
Cat. No.:	B031995

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## Executive Summary & Technical Context

Atenolol Impurity C (EP/USP nomenclature) is the epoxide intermediate formed during the synthesis of Atenolol. Unlike the acid hydrolysis degradants, Impurity C contains a strained oxirane ring, classifying it as a Potentially Genotoxic Impurity (PGI) due to its alkylating potential.

- Chemical Name: 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide[1][2][3][4]
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>NO<sub>3</sub>
- Molecular Weight: 207.23 g/mol [1][5]
- Criticality: High. As a reactive intermediate, it must be controlled to trace levels (often ppm) well below standard ICH Q3A limits, necessitating high-sensitivity methods.

## The Analytical Challenge

The primary challenge is the stability of the epoxide moiety. In acidic mobile phases (common in RP-HPLC), Impurity C can hydrolyze in-situ to form Impurity B (the Diol), leading to underestimation of the epoxide and false positives for the diol.

## Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

The following table contrasts the performance of the standard quality control method against the advanced trace-analysis method.

Feature	Standard Method (HPLC-UV)	Advanced Method (UHPLC-MS/MS)
Primary Application	Routine QC; Limit Tests (>0.05%)	Trace Quantification (PGI screening); <1 ppm
Detection Principle	UV Absorbance @ 226 nm	Positive ESI (MRM Mode)
Stationary Phase	C18 with Ion-Pairing Agent	C18 or Phenyl-Hexyl (Sub-2 µm)
Mobile Phase	Phosphate Buffer + Octanesulfonate	Ammonium Acetate / Formic Acid
LOD / LOQ	~0.03% / 0.05% (w/w)	~0.5 ppb / 1.0 ppb
Specificity	Moderate (Risk of co-elution)	High (Mass-to-Charge discrimination)
Throughput	Low (25–45 min run time)	High (5–10 min run time)
Stability Risk	High (Acidic buffer + long run time)	Low (Fast separation + neutral pH option)

## Experimental Protocols

### Method A: The Standard (Pharmacopeial-Aligned HPLC-UV)

Best for: Routine batch release where Impurity C levels are established to be well within limits.

Causality: The use of Sodium Octanesulfonate (Ion-Pairing reagent) is critical here. Atenolol and its amine precursors are basic and polar; without ion-pairing, they elute too quickly with poor peak shape on C18.

- Instrument: HPLC system with UV-Vis or PDA detector.

- Column: C18 (L1), 250 x 4.6 mm, 5  $\mu\text{m}$  (e.g., Hypersil BDS or Zorbax Eclipse).
- Mobile Phase:
  - Solvent A: 1.0 g Sodium Octanesulfonate + 0.4 g Tetrabutylammonium hydrogen sulfate in 1L Water (pH 3.0 with Phosphoric Acid).
  - Solvent B: Methanol : Tetrahydrofuran (180:20 v/v).[6]
- Flow Rate: 1.0 mL/min.
- Gradient: Isocratic or Shallow Gradient (depending on specific monograph version).
- Detection: 226 nm.
- Injection Volume: 20  $\mu\text{L}$ .

Self-Validating Step (SST): Ensure resolution (

) between Impurity C and Impurity B (Diol) is  $> 1.5$ . If peaks merge, adjust the ratio of Ion-Pairing reagent. Note: Monitor the Impurity B peak area over time; an increase suggests on-column hydrolysis of Impurity C.

## Method B: The Advanced (Orthogonal UHPLC-MS/MS)

Best for: Genotoxic impurity screening, process validation, and stability studies.

Causality: Mass Spectrometry requires volatile buffers, prohibiting the use of Octanesulfonate. We substitute the retention mechanism by using a High-Strength Silica (HSS) or Phenyl-Hexyl column which retains polar amines through pi-pi interactions or enhanced silanol activity, avoiding the need for ion-pairing agents.

- Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Waters Xevo).
- Column: HSS T3 or Phenyl-Hexyl, 100 x 2.1 mm, 1.8  $\mu\text{m}$ .
- Mobile Phase:
  - MP A: 10 mM Ammonium Acetate (pH 6.5) – Neutral pH preserves the epoxide.

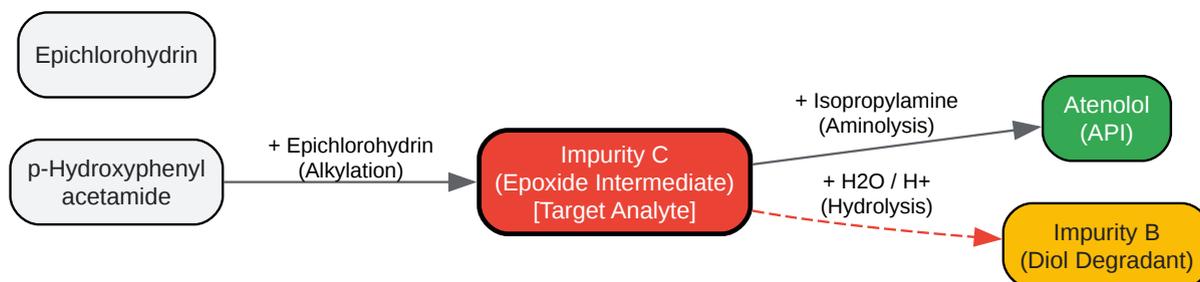
- MP B: Acetonitrile.[3][6]
- Gradient:
  - 0.0 min: 5% B
  - 5.0 min: 40% B
  - 7.0 min: 90% B
- Flow Rate: 0.4 mL/min.
- MS Parameters (ESI+):
  - Source Temp: 350°C.
  - Capillary Voltage: 3.5 kV.
  - MRM Transition (Impurity C): 208.1  
135.1 (Quantifier), 208.1  
117.1 (Qualifier).
  - MRM Transition (Atenolol): 267.2  
145.1.

Self-Validating Step (SST): Inject a check standard of Impurity C at the LOQ level (e.g., 10 ng/mL). Signal-to-Noise (S/N) must be > 10. Verify absence of the "Diol" transition (226 mass) at the Impurity C retention time to confirm no in-source fragmentation/hydrolysis.

## Visualizations

### Diagram 1: Impurity Formation & Degradation Logic

This pathway illustrates why Impurity C is critical: it is the precursor to the active drug but also degrades into Impurity B.

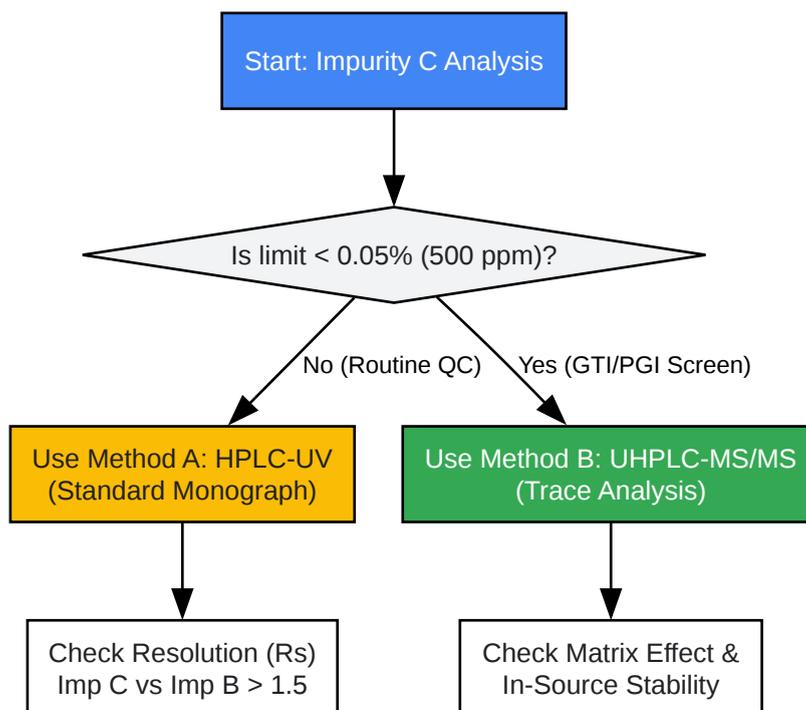


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Caption: The synthesis pathway showing Impurity C as the reactive epoxide intermediate. Red dashed line indicates the hydrolysis risk during analysis.

## Diagram 2: Analytical Decision Matrix

A logic flow for selecting the correct quantification strategy based on regulatory requirements.



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Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on sensitivity requirements.

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